4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
Description
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a brominated benzaldehyde derivative featuring a 2-methoxyethoxymethoxy substituent at the 3-position and a bromine atom at the 4-position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for nucleophilic additions or reductions, and its ether-protecting groups, which enhance solubility and stability in polar solvents.
Properties
IUPAC Name |
4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNFWGEPAEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15BrO4, and it features a bromine substituent on the benzene ring, which may influence its biological properties. The compound is characterized by a benzaldehyde functional group, which is known for its reactivity in various biological systems.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit antimicrobial activity. A study evaluating the effects of benzaldehyde on Staphylococcus aureus demonstrated that it can modulate the efficacy of antibiotics, reducing their minimum inhibitory concentrations (MIC) when combined with other agents .
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Effect on Antibiotics |
|---|---|---|---|
| Benzaldehyde | Staphylococcus aureus | 256 | Reduced MIC with norfloxacin |
| This compound | TBD | TBD | TBD |
Cytotoxicity
The cytotoxic effects of benzaldehyde derivatives have been studied in various models. For example, benzaldehyde has shown toxic effects against Drosophila melanogaster, indicating potential implications for cytotoxicity in higher organisms . The specific cytotoxicity profile of this compound remains to be fully elucidated.
The mechanism by which benzaldehyde derivatives exert their biological effects often involves interaction with cellular membranes and biochemical pathways. It is hypothesized that these compounds disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death .
Case Studies
- Antibiotic Modulation : A study highlighted how benzaldehyde could enhance the effectiveness of fluoroquinolone antibiotics against resistant strains by altering membrane permeability, thus allowing greater antibiotic penetration .
- Cytotoxicity Assessment : Research assessing the cytotoxicity of various benzaldehyde derivatives revealed varying degrees of toxicity across different cell lines, suggesting that structural modifications significantly impact biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of bromine and ether groups significantly impacts electronic and steric effects. For example, 2-bromo substitution () directs electrophilic reactions differently than 3- or 4-bromo substitution .
- Ether Complexity : Longer or branched ether chains (e.g., 2-methoxyethoxy vs. methoxymethyl) improve solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Yield Comparison :
Reactivity and Functional Group Behavior
- Aldehyde Reactivity: The aldehyde group in all analogues is highly reactive. demonstrates that aldehydes are reduced faster than ketones (e.g., 93% reduction yield for benzaldehyde vs. 68% for acetophenone using EDAB) . This suggests that the target compound’s aldehyde is a prime site for further modifications (e.g., reduction to alcohols or condensation reactions).
- Ether Stability : Methoxyethoxymethoxy groups are less prone to hydrolysis than simpler methoxy groups, as seen in deuterated analogues (e.g., 4-bromo-3-(methoxy-d3)-benzaldehyde in ), which require refrigerated storage .
Physical and Chemical Properties
While specific data for the target compound are lacking, trends can be extrapolated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
